molecular formula C9H10OS B8751860 5-(Thiophen-2-yl)pent-4-yn-1-ol

5-(Thiophen-2-yl)pent-4-yn-1-ol

Cat. No. B8751860
M. Wt: 166.24 g/mol
InChI Key: GNTCOJAXZZNZCU-UHFFFAOYSA-N
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Patent
US04855086

Procedure details

5-thienyl-4-pentyn-1-ol was prepared from 4-pentyn-1-ol and 2-iodothiophene as in Example 15 and converted into 5-thienyl-4-pentyn-1-al as in Example 9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-thienyl-4-pentyn-1-al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)CCC#C.IC1SC=CC=1.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18]#[C:19][CH2:20][CH2:21][CH:22]=[O:23]>>[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18]#[C:19][CH2:20][CH2:21][CH2:22][OH:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC#C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1SC=CC1
Step Two
Name
5-thienyl-4-pentyn-1-al
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C#CCCC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C#CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.